![molecular formula C17H14Br2O2 B14137825 1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) CAS No. 4072-68-8](/img/structure/B14137825.png)
1,1'-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) is a synthetic organic compound characterized by its unique structure, which includes two bromoethanone groups attached to a methylenedi(phenylene) backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) typically involves the reaction of 4,4’-methylenedianiline with bromoacetyl bromide. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity 1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one).
化学反应分析
Types of Reactions
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethanone groups are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form imines or ethers, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution Reactions: Products include substituted ethanones with various functional groups.
Oxidation Products: Corresponding ketones.
Reduction Products: Corresponding alcohols.
科学研究应用
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the study of protein structures.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to form stable cross-linked networks.
作用机制
The mechanism of action of 1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) involves its reactivity towards nucleophiles. The bromoethanone groups act as electrophilic centers, facilitating nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound serves as a versatile intermediate. The molecular targets and pathways involved depend on the specific application, such as the formation of cross-linked polymers or the synthesis of bioactive molecules.
相似化合物的比较
Similar Compounds
1,1’-[Methylenedi(4,1-phenylene)]bis(maleimide): Another compound with a similar backbone but different functional groups, used in the synthesis of thermosetting polymers.
1,1’-[Methylenedi(4,1-phenylene)]bis(2-chloroethan-1-one): Similar structure with chlorine atoms instead of bromine, exhibiting different reactivity and applications.
Uniqueness
1,1’-[Methylenedi(4,1-phenylene)]bis(2-bromoethan-1-one) is unique due to its specific reactivity profile, particularly its ability to undergo nucleophilic substitution reactions efficiently. This makes it a valuable intermediate in organic synthesis and materials science, where precise control over reactivity is essential.
属性
CAS 编号 |
4072-68-8 |
|---|---|
分子式 |
C17H14Br2O2 |
分子量 |
410.1 g/mol |
IUPAC 名称 |
2-bromo-1-[4-[[4-(2-bromoacetyl)phenyl]methyl]phenyl]ethanone |
InChI |
InChI=1S/C17H14Br2O2/c18-10-16(20)14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17(21)11-19/h1-8H,9-11H2 |
InChI 键 |
DAMXONRKMFAAHJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)CBr)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
![2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol](/img/structure/B14137751.png)

![5-Chloro-2-{[(2,6-difluorophenyl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14137764.png)
![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
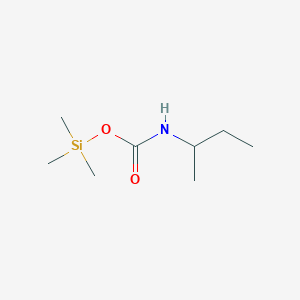
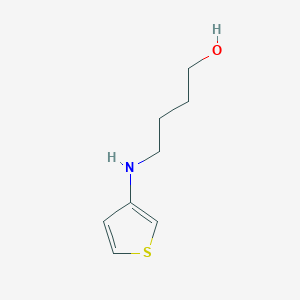
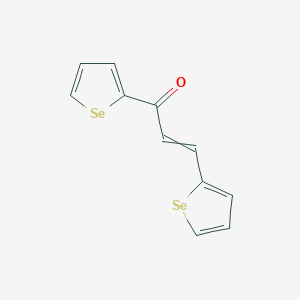

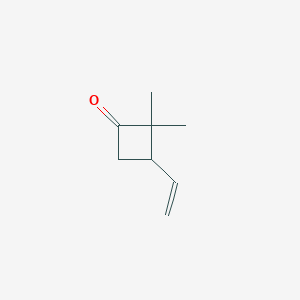
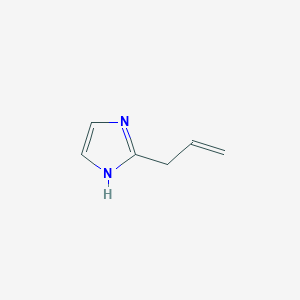
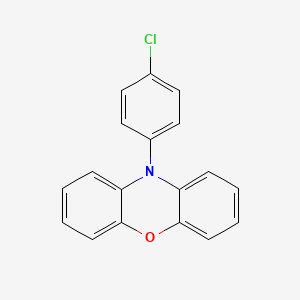

![4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B14137830.png)
